molecular formula C24H29N3O2 B1607710 (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane CAS No. 675602-66-1

(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane

Cat. No.: B1607710
CAS No.: 675602-66-1
M. Wt: 391.5 g/mol
InChI Key: HWHTTWOEJXZVKS-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane is a complex organic compound that features a combination of indole, pyrrolidine, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane typically involves multi-step organic reactions. The starting materials often include indole derivatives, pyrrolidine, and benzyl carbamate. The synthesis may involve:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis or other methods.

    Alkylation: The indole derivative is then alkylated with a suitable alkylating agent.

    Formation of the Pyrrolidine Derivative: Pyrrolidine can be synthesized or obtained commercially.

    Coupling Reaction: The indole and pyrrolidine derivatives are coupled under specific conditions, often using a base and a solvent.

    Carbamate Formation: The final step involves the formation of the carbamate group, typically using benzyl chloroformate and a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may yield amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Organic Synthesis: As a building block for more complex molecules.

    Material Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl)carbamate
  • (S)-Benzyl (1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl)(ethyl)carbamate

Uniqueness

(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

benzyl N-[(2S)-1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-26(24(28)29-18-19-9-3-2-4-10-19)21(17-27-13-7-8-14-27)15-20-16-25-23-12-6-5-11-22(20)23/h2-6,9-12,16,21,25H,7-8,13-15,17-18H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHTTWOEJXZVKS-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CNC2=CC=CC=C21)CN3CCCC3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CNC2=CC=CC=C21)CN3CCCC3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375207
Record name (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-66-1
Record name (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane
Reactant of Route 2
(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane
Reactant of Route 3
(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane
Reactant of Route 4
Reactant of Route 4
(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane
Reactant of Route 5
Reactant of Route 5
(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.